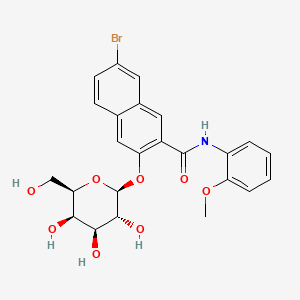
Naphthol AS-BI beta-D-galactopyranoside
Übersicht
Beschreibung
Naphthol AS-BI beta-D-galactopyranoside is a chemical compound with the molecular formula C24H24BrNO8. It is a derivative of naphthol and is commonly used as a histochemical substrate for detecting the activity of beta-galactosidase enzymes. This compound is particularly valuable in biomedical research for studying cellular processes related to beta-galactosidase, such as lysosomal storage disorders and tumor development.
Wissenschaftliche Forschungsanwendungen
Naphthol AS-BI beta-D-galactopyranoside is widely used in scientific research, particularly in the following areas:
Biochemistry: It is used as a substrate for detecting beta-galactosidase activity in various biochemical assays.
Cell Biology: Researchers use this compound to study cellular processes involving beta-galactosidase, such as lysosomal storage disorders and tumor development.
Histochemistry: It serves as a histochemical substrate for visualizing enzyme activity in tissue samples.
Drug Development: The compound is used in screening assays to identify potential inhibitors of beta-galactosidase, which could be therapeutic targets for certain diseases.
Wirkmechanismus
Target of Action
The primary target of this compound is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.
Mode of Action
The compound interacts with its target, β-galactosidase, by competitive inhibition . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Biochemical Pathways
The compound affects the biochemical pathway involving the hydrolysis of β-galactosides. By inhibiting β-galactosidase, it prevents the breakdown of these compounds, potentially affecting various cellular processes .
Result of Action
The inhibition of β-galactosidase by this compound can lead to the accumulation of β-galactosides in cells. This can be used as a tool in biomedical research for detecting the activity and expression of β-galactosidase . It enables researchers to study cellular processes related to this enzyme, such as lysosomal storage disorders and tumor development .
Biochemische Analyse
Biochemical Properties
Naphthol AS-BI beta-D-galactopyranoside plays a crucial role in biochemical reactions, primarily as a substrate for beta-galactosidase. When hydrolyzed by beta-galactosidase, it releases a chromogenic product that can be easily detected and measured. This property makes it an essential tool for detecting and quantifying beta-galactosidase activity in various biological samples .
The compound interacts with beta-galactosidase through competitive inhibition, where it competes with natural substrates for the enzyme’s active site. This interaction is vital for studying the enzyme’s kinetics and understanding its role in different biological processes .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for beta-galactosidase. Its hydrolysis by the enzyme leads to the production of a detectable chromogenic product, which can be used to study cellular processes such as lysosomal storage disorders and tumor development.
The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily mediated through its interaction with beta-galactosidase. By inhibiting or activating this enzyme, this compound can modulate various cellular functions and provide insights into the underlying mechanisms of diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through competitive inhibition of beta-galactosidase. The compound binds to the enzyme’s active site, preventing the natural substrate from accessing it. This inhibition can be used to study the enzyme’s activity and understand its role in different biological processes .
Additionally, the hydrolysis of this compound by beta-galactosidase results in the release of a chromogenic product, which can be detected and measured. This property is essential for studying enzyme kinetics and understanding the molecular mechanisms underlying various diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its stability can be affected by factors such as temperature, pH, and exposure to light .
Long-term studies have shown that the compound’s effects on cellular function can vary depending on the duration of exposure. For example, prolonged exposure to this compound can lead to changes in enzyme activity and cellular metabolism, providing valuable insights into the compound’s long-term effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit beta-galactopyranoside activity, while higher doses may lead to toxic or adverse effects .
Threshold effects have been observed in these studies, where the compound’s impact on enzyme activity and cellular function changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the optimal concentration of this compound for various research applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to beta-galactosidase activity. The compound is hydrolyzed by beta-galactosidase, resulting in the release of a chromogenic product that can be detected and measured .
The interaction of this compound with beta-galactosidase is essential for studying the enzyme’s role in various metabolic processes. By modulating beta-galactosidase activity, the compound can influence metabolic flux and metabolite levels, providing valuable insights into the underlying mechanisms of diseases .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function .
The transport and distribution of this compound are crucial for understanding its effects on cellular processes and determining the optimal conditions for its use in research applications .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function, providing valuable insights into its role in various cellular processes .
Understanding the subcellular localization of this compound is essential for determining its effects on cellular function and optimizing its use in research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthol AS-BI beta-D-galactopyranoside typically involves the following steps:
Starting Materials: The synthesis begins with 2-naphthalenecarboxamide and 7-bromo-3-(beta-D-galactopyranosyloxy)-N-(2-methoxyphenyl).
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of organic solvents and catalysts to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthol AS-BI beta-D-galactopyranoside undergoes various chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed by beta-galactosidase enzymes to release naphthol derivatives.
Oxidation: It can undergo oxidation reactions to form corresponding quinones.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using beta-galactosidase.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic reagents such as sodium azide or thiols.
Major Products Formed
Hydrolysis: Naphthol derivatives.
Oxidation: Quinones.
Substitution: Various substituted naphthol derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthol AS-BI beta-D-glucopyranoside: Similar in structure but contains a glucose moiety instead of a galactose moiety.
Naphthol AS-BI beta-D-mannopyranoside: Contains a mannose moiety instead of a galactose moiety.
Naphthol AS-BI beta-D-xylopyranoside: Contains a xylose moiety instead of a galactose moiety.
Uniqueness
Naphthol AS-BI beta-D-galactopyranoside is unique due to its specific interaction with beta-galactosidase enzymes. This specificity makes it a valuable tool for studying beta-galactosidase-related cellular processes and diseases. Its ability to release detectable naphthol derivatives upon hydrolysis further enhances its utility in various biochemical and histochemical assays.
Eigenschaften
IUPAC Name |
7-bromo-N-(2-methoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrNO8/c1-32-17-5-3-2-4-16(17)26-23(31)15-9-13-8-14(25)7-6-12(13)10-18(15)33-24-22(30)21(29)20(28)19(11-27)34-24/h2-10,19-22,24,27-30H,11H2,1H3,(H,26,31)/t19-,20+,21+,22-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISGBWZDEMMSLV-KQWJERSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60965621 | |
| Record name | 7-Bromo-3-(hexopyranosyloxy)-N-(2-methoxyphenyl)naphthalene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51349-63-4 | |
| Record name | Naphthol AS-BI beta-galactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051349634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Bromo-3-(hexopyranosyloxy)-N-(2-methoxyphenyl)naphthalene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60965621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


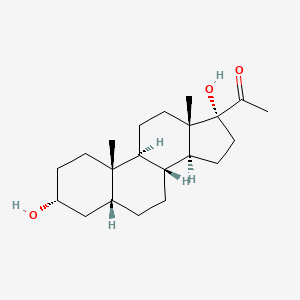
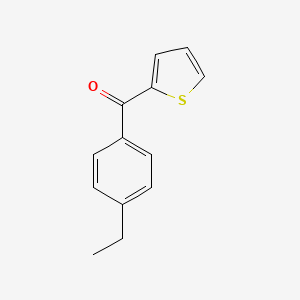
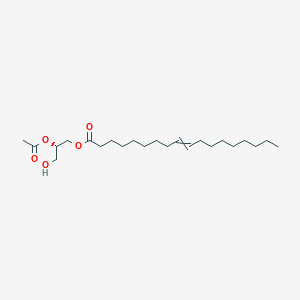

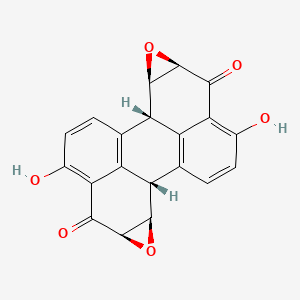
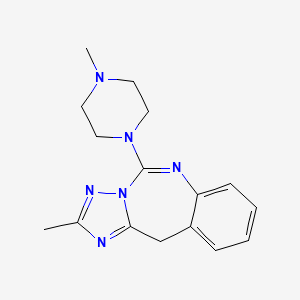
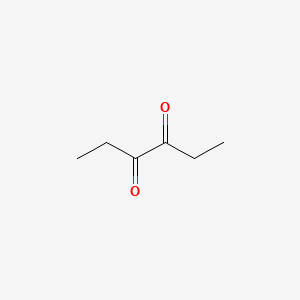
![2-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-6-methoxy-3-methylquinazolin-4-one](/img/structure/B1216350.png)

![N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-oxolanylmethyl)-2-furancarboxamide](/img/structure/B1216355.png)
![N-(4-fluorophenyl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B1216359.png)
![1-[1-[3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl(oxo)methyl]cyclohexyl]-3-cyclohexylurea](/img/structure/B1216360.png)
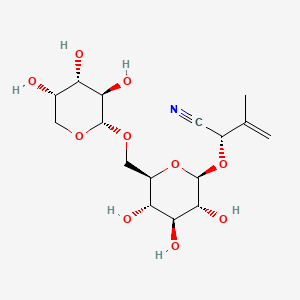
![5-[2-[(4-chlorophenyl)thio]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid methyl ester](/img/structure/B1216366.png)
